Hydroxycyanamide

Description

Significance of Hydroxycyanamide as a Chemical Intermediate in Nitroxyl (B88944) Chemistry

This compound (HOHNCN) is primarily recognized for its role as a precursor to nitroxyl (HNO), a reactive nitrogen species with distinct and important biological activities. The significance of this compound lies in its function as a key intermediate in the bioactivation of the alcohol-deterrent drug cyanamide (B42294) (H₂NCN). capes.gov.brresearchgate.net In biological systems, cyanamide is oxidized by the enzyme catalase in the presence of hydrogen peroxide to form the unstable N-hydroxycyanamide intermediate. capes.gov.brnih.gov This intermediate then spontaneously decomposes, yielding nitroxyl and cyanide (CN⁻). capes.gov.brnih.gov

The generation of HNO from this pathway is of considerable interest because HNO exhibits a range of pharmacological effects, including vasodilation and positive inotropic effects on the heart, which are distinct from those of its redox sibling, nitric oxide (NO). nih.gov The transient nature of this compound makes it a challenging subject of study, yet its role as a direct precursor to HNO solidifies its importance in the ongoing research into nitroxyl-releasing compounds for potential therapeutic applications. nih.govgoogle.com

The decomposition of this compound represents a classic example of HNO formation from a hydroxylamine (B1172632) derivative possessing a suitable leaving group. sci-hub.se Further research has indicated that the pathway may be more complex, with the potential for the N-hydroxycyanamide intermediate to be further oxidized to nitrosyl cyanide (ONCN), which can also hydrolyze to produce HNO. researchgate.net

Historical Development and Discovery of this compound

The discovery of this compound is not a story of isolation and characterization in the classical sense, but rather one of postulation based on mechanistic studies of cyanamide metabolism. Seminal work by the research group of Herbert T. Nagasawa in the 1980s and early 1990s was instrumental in elucidating the bioactivation pathway of cyanamide. capes.gov.brnih.govgrantome.com Their studies on the inhibition of aldehyde dehydrogenase (ALDH) by cyanamide led them to propose that an enzymatic oxidation was required. nih.govgrantome.com

They postulated that catalase-mediated oxidation of cyanamide produced an unstable intermediate, which they identified as N-hydroxycyanamide. capes.gov.brnih.govgrantome.com This hypothesis was supported by the detection of the expected decomposition products, cyanide and nitroxyl (inferred from its effects and the detection of its dimerization product, nitrous oxide). nih.govnih.gov Due to its inherent instability, N-hydroxycyanamide itself has not been isolated. google.comgoogle.com To further support their hypothesis, Nagasawa and colleagues synthesized a more stable derivative, N,O-dibenzoyl-N-hydroxycyanamide (DBHC). nih.govlilab-ecust.cn This compound, upon hydrolysis, released HNO and inhibited ALDH, providing strong evidence for the role of the N-hydroxycyanamide structure as the direct precursor to nitroxyl in this system. nih.govlilab-ecust.cn

Positioning of this compound within the Landscape of Nitrogen Oxide Chemistry Research

This compound and its parent compound, cyanamide, are part of a broader class of molecules known as nitroxyl (HNO) donors. The study of HNO donors is a significant area of nitrogen oxide chemistry research, driven by the therapeutic potential of HNO. Other well-known HNO donors include Angeli's salt (sodium trioxodinitrate) and Piloty's acid (N-hydroxybenzenesulfonamide).

| Feature | This compound (via Cyanamide) | Angeli's Salt | Piloty's Acid |

| Activation | Enzymatic (Catalase) capes.gov.br | Spontaneous at physiological pH | Spontaneous (pH-dependent) |

| Byproducts | Cyanide, potentially CO₂, NH₃ capes.gov.brresearchgate.net | Nitrite (B80452) sci-hub.se | Benzenesulfinic acid |

| Nature | Transient Intermediate google.com | Stable Salt | Stable Solid |

This table highlights the distinct characteristics of this compound as an HNO source compared to more conventional donors. Its formation via enzymatic activation makes it a unique tool for studying targeted HNO release in biological systems containing catalase. However, the concurrent production of cyanide is a significant consideration. sci-hub.se The development of stabilized derivatives like DBHC represents an effort to harness the HNO-releasing potential of the this compound scaffold while controlling its reactivity and byproducts. nih.gov

Physicochemical Properties of this compound

Due to its transient nature, the experimental determination of the physicochemical properties of this compound is challenging. The following data is based on computational predictions.

| Property | Value | Source |

| Molecular Formula | CH₂N₂O | PubChem nih.gov |

| Molecular Weight | 58.040 g/mol | PubChem nih.gov |

| IUPAC Name | This compound | PubChem nih.gov |

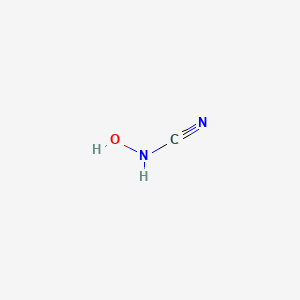

| SMILES | C(#N)NO | PubChem nih.gov |

| InChIKey | ROPLCSFPUPWHGJ-UHFFFAOYSA-N | PubChem nih.gov |

| Topological Polar Surface Area | 41.2 Ų | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

hydroxycyanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2N2O/c2-1-3-4/h3-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPLCSFPUPWHGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624674 | |

| Record name | Hydroxycyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

58.040 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114045-21-5 | |

| Record name | Hydroxycyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Hydroxycyanamide

Synthetic Routes to Hydroxycyanamide

The direct synthesis and isolation of this compound are challenging due to its spontaneous decomposition. grantome.com Consequently, synthetic routes typically involve its formation as a reactive intermediate from cyanamide (B42294) precursors.

This compound is postulated to be the intermediate product resulting from the oxidation of cyanamide. nih.gov This transformation can be achieved through enzymatic systems. For instance, the oxidation of cyanamide by catalase in conjunction with a hydrogen peroxide-generating system leads to the formation of the unstable N-hydroxycyanamide intermediate. researchgate.net This intermediate subsequently decomposes, yielding products like cyanide and nitroxyl (B88944) (HNO). nih.govresearchgate.net Further oxidation of the N-hydroxycyanamide intermediate can also occur, leading to other species like nitrosyl cyanide (ONCN), which can hydrolyze to produce HNO and carbamic acid. researchgate.netnih.gov

Enzymatic systems are central to the N-hydroxylation of cyanamide. Oxidizing enzymes, notably catalase and cytochrome P-450 enzymes found in liver microsomes, are capable of activating cyanamide to form N-hydroxycyanamide. grantome.comnih.gov Studies have shown that while catalase is a primary driver of this oxidation, cytochrome P-450 enzymes also contribute, particularly after induction by agents like phenobarbital. nih.gov The process involves a catalase-mediated N-hydroxylation, which is considered the key bioactivation step. researchgate.net

Below is a table summarizing the key enzymatic systems involved in the N-hydroxylation of cyanamide.

| Enzyme System | Role in this compound Formation | Key Findings | Citations |

| Catalase / H₂O₂ | Mediates the N-hydroxylation of cyanamide. | The primary enzyme responsible for converting cyanamide to N-hydroxycyanamide, which then decomposes to nitroxyl (HNO) and cyanide. researchgate.netnih.gov | researchgate.netnih.gov |

| Cytochrome P-450 | Participates in the oxidation of cyanamide. | Contributes to the formation of N-hydroxycyanamide, with its role being more significant in induced microsomes. grantome.comnih.gov | grantome.comnih.gov |

| Liver Microsomes | Contains both catalase and cytochrome P-450. | Demonstrates time-dependent conversion of cyanamide to products derived from the N-hydroxycyanamide intermediate. nih.gov | nih.gov |

Synthesis of this compound Derivatives

To counteract the instability of N-hydroxycyanamide, researchers have developed stable derivatives, primarily through N,O-substitution. These derivatives serve as valuable tools for studying the chemistry of the this compound scaffold.

A key strategy for stabilizing the N-hydroxycyanamide structure is through N,O-bis-acylation. conicet.gov.ar The most prominent example is N,O-dibenzoyl-N-hydroxycyanamide (DBHC). This stable, crystalline derivative has been successfully synthesized and serves as a prodrug form of N-hydroxycyanamide. conicet.gov.arnih.gov One reported synthetic route involves the treatment of N,O-dibenzoyl hydroxylamine (B1172632) with cyanogen (B1215507) bromide. researchgate.netnih.gov The resulting DBHC is a potent chemical agent that can release nitroxyl upon hydrolysis of its benzoate (B1203000) moieties, mimicking the decomposition of its parent compound under controlled conditions. nih.govnih.gov

The primary design principle for modifying the this compound structure is to enhance its stability while retaining the potential to release biologically active species like nitroxyl (HNO). This is typically achieved by converting the reactive hydroxyl and cyanamide-amine groups into less reactive forms, such as esters and amides.

Key Design Principles:

Prodrug Strategy: Derivatives are designed as prodrugs that are stable under normal conditions but can be activated (e.g., by hydrolysis via esterases) to release the active N-hydroxycyanamide or its decomposition products. nih.gov

Stabilization via Acylation: The use of acylating groups, such as benzoyl groups in DBHC, effectively "protects" the reactive N-hydroxy functionality, preventing spontaneous decomposition. conicet.gov.arnih.gov

Tunable Release: The choice of substituting groups can influence the rate of activation. This allows for the design of compounds that release active species under specific physiological conditions or over a desired timeframe. researchgate.net

Avoiding Toxic Byproducts: A significant challenge and design consideration is to create derivatives that can liberate the desired active molecule (e.g., nitroxyl) without concurrently forming highly toxic byproducts like cyanide. grantome.comresearchgate.net

Optimizing the synthesis of this compound derivatives focuses on tuning their structure to achieve specific reactivity profiles, particularly the controlled release of nitroxyl (HNO). This involves systematically modifying the substituents on the core molecule and studying the resulting changes in chemical properties.

The principles of reaction optimization, such as varying catalysts, solvents, temperature, and reagent ratios, are applied to maximize yield and purity. analis.com.myajrconline.org In the context of this compound derivatives, optimization is geared towards functional outcomes. For instance, studies on a wide range of N,O-bis-acylated hydroxylamine derivatives have shown that the choice of leaving groups and acyl substituents can be used to create precursors with tunable half-lives for HNO release. researchgate.net By altering the electronic and steric properties of the substituents, the susceptibility of the derivative to hydrolysis can be precisely controlled. This allows for the development of a series of compounds with a range of activation rates, optimized for specific experimental or biological applications where a particular rate of HNO release is desired. researchgate.net

The following table outlines conceptual parameters for optimizing the synthesis of these derivatives for tailored reactivity.

| Parameter for Optimization | Influence on Reactivity | Example Goal |

| Acyl Group Substituents | Alters electronic properties, influencing the rate of hydrolytic cleavage. | Synthesize a derivative with a faster release of HNO by using an electron-withdrawing group. |

| Leaving Group Nature | Affects the stability of the intermediate formed during decomposition. | Select a leaving group that facilitates a clean decomposition pathway, minimizing side reactions. researchgate.net |

| Solvent System | Can affect reaction rates and selectivity during synthesis. | Use of anhydrous solvents to prevent premature hydrolysis of reactants or products. analis.com.my |

| Catalyst Choice | Can improve the efficiency of the acylation or other synthetic steps. | Employing a catalyst like DMAP to facilitate the acylation of the hydroxylamine precursor. acs.org |

Reaction Mechanisms and Kinetics of Hydroxycyanamide Transformation

Decomposition Pathways of Hydroxycyanamide

The transformation of this compound (NOHCN) is characterized by several decomposition pathways that are influenced by the chemical environment. These pathways lead to the formation of various products, reflecting the complex reactivity of this intermediate compound.

One of the primary decomposition routes for this compound involves the direct heterolytic cleavage of the N-O bond. nih.govrsc.org This process results in the formation of nitroxyl (B88944) (HNO) and the cyanide ion (CN⁻), which subsequently protonates to form hydrogen cyanide (HCN). nih.govresearchgate.net This reaction is a key step in the bioactivation of cyanamide (B42294). researchgate.net The formation of HNO is significant as it is a reactive nitrogen species with distinct chemical and biological properties. researchgate.net The identification of cyanide as a byproduct has been confirmed using 13C NMR spectroscopy with labeled cyanamide. nih.govresearchgate.net The detection of nitrous oxide (N₂O), the dimerization and dehydration product of HNO, further supports this decomposition pathway. nih.govresearchgate.net

NOHCN → HNO + HCN

In addition to direct cleavage, this compound can undergo further oxidation, leading to a more complex set of products. nih.govresearchgate.net In the presence of an oxidizing system like catalase and hydrogen peroxide, the this compound intermediate can be further oxidized to nitrosyl cyanide (ONCN). nih.govresearchgate.netnih.gov Nitrosyl cyanide is a planar, blue-green gas that is typically not isolated but trapped and studied through its reactions. wikipedia.org

Nitrosyl cyanide is susceptible to hydrolysis, which can proceed through two distinct pathways. nih.govresearchgate.net

Pathway 1: Formation of HNO and Carbon Dioxide: Water can react at the cyano group of nitrosyl cyanide to form an acyl nitroso compound. This intermediate then hydrolyzes to produce HNO and carbamic acid. The carbamic acid is unstable and decomposes into carbon dioxide (CO₂) and ammonia. nih.govresearchgate.net

Pathway 2: Formation of Nitrite (B80452) and Cyanide: Alternatively, water can directly add to the nitroso group of nitrosyl cyanide. This pathway leads to the formation of nitrite (NO₂⁻) and cyanide, without the generation of HNO. nih.govresearchgate.net

These sequential reactions demonstrate that the catalase-mediated oxidation of cyanamide can result in a variety of end-products, including cyanide, carbon dioxide, and nitrite, in addition to nitroxyl. nih.gov

Mechanistic Role of Catalase in Cyanamide Oxidation to this compound

Catalase, an enzyme found in nearly all oxygen-exposed living organisms, plays a crucial role in the bioactivation of cyanamide. nih.govwikipedia.org The primary function of catalase is the decomposition of hydrogen peroxide into water and oxygen. wikipedia.org However, it can also catalyze the oxidation of various substrates, including cyanamide. wikipedia.orgnih.gov

The process begins with the oxidation of cyanamide by catalase in the presence of a hydrogen peroxide generating system. nih.govresearchgate.net This enzymatic reaction involves an N-hydroxylation of cyanamide, resulting in the formation of the unstable intermediate, N-hydroxycyanamide. nih.govresearchgate.net This catalase-mediated conversion is considered a minor pathway for cyanamide metabolism but is significant as it produces the active metabolite responsible for inhibiting aldehyde dehydrogenase. nih.gov The activation of cyanamide by catalase can be inhibited by substances like ethanol (B145695) and sodium azide. nih.gov

The reaction can be represented as:

H₂NCN + H₂O₂ --(Catalase)--> NOHCN + H₂O

The formation of cyanide is a direct consequence of this catalase-mediated oxidation process. nih.gov While catalase is the primary enzyme identified in this activation, the subsequent decomposition of this compound leads to the various products discussed in the previous sections. nih.gov

Kinetic Studies of this compound Formation and Decomposition

The study of the rates of formation and decomposition of this compound provides insight into its stability and reactivity.

Kinetic studies have shown that the decomposition of compounds that release HNO, such as Angeli's salt, which serves as a model for understanding HNO donor chemistry, often follows first-order kinetics. nih.gov For a first-order reaction, the half-life (t₁/₂) is constant and independent of the initial concentration of the reactant. unizin.orgsavemyexams.compurdue.edu The half-life is the time required for the concentration of a reactant to decrease to half of its initial value. libretexts.orglibretexts.org

For this compound, its inherent instability means that its formation and subsequent decomposition are often studied as a continuous process. stonybrook.edu The rate of its decomposition is influenced by factors such as pH and the solvent environment. wikipedia.orgnih.govconicet.gov.ar While specific rate constants and half-lives for this compound itself are not extensively documented due to its transient nature, the kinetics of related HNO donors provide a comparative framework. For instance, the decomposition of IPA/NO, another HNO donor, is a first-order process with a rate constant of 5.1×10⁻³ s⁻¹ at pH 7.4 and 37°C. nih.gov Similarly, Angeli's salt decomposes with first-order kinetics, having a rate constant of 4–5×10⁻³ s⁻¹ at 37°C between pH 4 and 8. nih.gov The decomposition rate of Piloty's acid, another HNO donor, is also first-order and is significantly affected by pH. nih.gov These examples highlight that the decomposition of HNO donors, and by extension this compound, is typically a first-order process with half-lives that are dependent on environmental conditions.

The half-life (t₁/₂) of a first-order reaction is inversely proportional to the rate constant (k), as described by the equation: purdue.edu

t₁/₂ = 0.693 / k

This relationship implies that a faster reaction (larger k) will have a shorter half-life. unizin.org

Analysis of Rate-Determining Steps in Transformation Processes

This compound is recognized as a transient and unstable intermediate. nih.govresearchgate.netaut.ac.nz Its formation, often through the enzymatic oxidation of cyanamide by catalase with hydrogen peroxide, is a crucial activation step. drugbank.comaut.ac.nznih.govnih.gov Following its formation, this compound undergoes a spontaneous and rapid decomposition. drugbank.comnih.govaut.ac.nzregulations.gov

The table below outlines the sequential steps in the transformation of cyanamide, highlighting the rate-determining step.

| Step | Reaction | Reactants | Catalyst/Co-substrate | Step Speed | Role in Overall Reaction |

| 1 | Formation of this compound | Cyanamide | Catalase, Hydrogen Peroxide | Slow | Rate-Determining Step drugbank.comaut.ac.nznih.gov |

| 2 | Decomposition of this compound | This compound | None (Spontaneous) | Fast | Rapid subsequent step nih.govaut.ac.nz |

This table provides a simplified overview of the transformation process starting from cyanamide to illustrate the kinetic role of this compound decomposition.

Investigation of Byproduct Formation Pathways from this compound

The decomposition of the N-hydroxycyanamide intermediate is a direct process that yields specific, highly reactive byproducts. liverpool.ac.uk Research indicates that once formed, this compound spontaneously breaks down, releasing two primary molecules. drugbank.comnih.gov

The principal transformation pathway involves the cleavage of the this compound molecule to form nitroxyl (HNO) and cyanide (CN⁻). drugbank.comliverpool.ac.uknih.govaut.ac.nznih.govresearchgate.net This decomposition is a key example of a reaction involving a hydroxylamine (B1172632) derivative that possesses a suitable leaving group attached to the nitrogen atom. researchgate.net The identity of cyanide as a byproduct has been confirmed through spectroscopic methods, including 13C NMR studies using labeled cyanamide. researchgate.net

The resulting byproducts are themselves chemically reactive:

Nitroxyl (HNO): This molecule is known for its high reactivity, particularly towards thiols and metalloproteins. nih.gov A prevalent subsequent reaction for HNO is dimerization, which forms hyponitrous acid (H₂N₂O₂). This acid is unstable and further decomposes to produce nitrous oxide (N₂O) and water. nih.govnih.gov

Cyanide (CN⁻): In biological systems, cyanide is a well-known metabolic effector. regulations.gov

The table below summarizes the primary byproducts originating from this compound and their subsequent transformations.

| Initial Reactant | Primary Byproducts | Formation Pathway | Subsequent Reactions/Products of Byproducts |

| This compound | Nitroxyl (HNO) | Spontaneous decomposition drugbank.comnih.gov | Dimerization to Hyponitrous Acid, which decomposes to Nitrous Oxide (N₂O) and Water nih.govnih.gov |

| This compound | Cyanide (CN⁻) | Spontaneous decomposition researchgate.netaut.ac.nz | Metabolic conversion to thiocyanate (B1210189) regulations.gov |

This table details the direct decomposition products of this compound and the known subsequent fate of those products.

Computational and Theoretical Chemistry Investigations of Hydroxycyanamide

Quantum Chemical Characterization of Hydroxycyanamide Structure and Energetics

Quantum chemical methods are at the forefront of characterizing the geometry and energy of this compound. These calculations provide a foundational understanding of the molecule's intrinsic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. numberanalytics.comwikipedia.org DFT has become a popular approach for calculating molecular properties due to its balance of accuracy and computational cost. wikipedia.orgnih.gov Methods like B3LYP and M06-2X are frequently employed to optimize molecular geometries and predict a variety of chemical parameters. nih.govsamipubco.comresearchgate.net

For this compound, DFT calculations are crucial for elucidating its three-dimensional structure, including bond lengths, bond angles, and dihedral angles. The theory is also used to explore its tautomeric forms, providing insights into their relative stabilities. numberanalytics.comresearchgate.net

Reactivity descriptors derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are vital for understanding its chemical behavior. samipubco.com The HOMO-LUMO energy gap is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity. samipubco.com Other quantum chemical parameters like ionization potential, electron affinity, and global electrophilicity can also be calculated to provide a deeper understanding of the molecule's potential for chemical reactions. samipubco.commdpi.com

Table 1: Representative Calculated Structural and Reactivity Parameters for this compound (Illustrative)

| Parameter | DFT Method (e.g., B3LYP/6-311++G(d,p)) | Calculated Value |

|---|---|---|

| C-N Bond Length (Cyano) | B3LYP/6-311++G(d,p) | ~1.16 Å |

| N-O Bond Length | B3LYP/6-311++G(d,p) | ~1.41 Å |

| HOMO Energy | B3LYP/6-311++G(d,p) | ~ -8.5 eV |

| LUMO Energy | B3LYP/6-311++G(d,p) | ~ 1.2 eV |

| HOMO-LUMO Gap | B3LYP/6-311++G(d,p) | ~ 9.7 eV |

Ab initio methods are computational chemistry techniques based on quantum chemistry that solve the electronic Schrödinger equation from "first principles," without using empirical parameters. wikipedia.org These methods, including Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a hierarchical approach to approximating the solution, with increasing accuracy and computational cost. nih.govwikipedia.org

These techniques are employed to obtain a precise description of the electronic structure of this compound. mdpi.comaps.org A key tool used in conjunction with ab initio calculations is Natural Bond Orbital (NBO) analysis. uni-muenchen.de NBO analysis transforms the complex, delocalized molecular orbitals of the wavefunction into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.de This analysis provides a quantitative picture of the electron density distribution, revealing the nature of the chemical bonds (e.g., covalent vs. ionic character) and the hybridization of atomic orbitals. uni-muenchen.demdpi.com For this compound, NBO analysis can detail the polarization of the N-O and C≡N bonds and the character of the lone pairs on the oxygen and nitrogen atoms.

Table 2: Illustrative Natural Bond Orbital (NBO) Analysis for Key Bonds in this compound

This table is illustrative, providing expected values for the functional groups present in the molecule.

| Bond/Lone Pair | NBO Description | % Character on Atom 1 | % Character on Atom 2 |

|---|---|---|---|

| σ(N-O) | Sigma bond between Nitrogen and Oxygen | ~40% (N) | ~60% (O) |

| σ(C-N) | Sigma bond between Carbon and Nitrogen | ~55% (C) | ~45% (N) |

| π(C-N) | Pi bond between Carbon and Nitrogen | ~60% (C) | ~40% (N) |

| LP(O) | Lone Pair on Oxygen | 100% (O) | - |

Molecular Dynamics Simulations of this compound in Reaction Environments

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. ebsco.comnih.gov By solving Newton's equations of motion, MD simulations provide a detailed, time-resolved view of molecular behavior, capturing conformational changes, diffusion, and interactions with surrounding molecules like solvents. nih.gov

For this compound, MD simulations are invaluable for understanding its behavior in a condensed phase, such as in an aqueous solution. mdpi.com While direct MD studies on this compound are not widely published, research on structurally similar molecules like N-hydroxyurea demonstrates the power of this technique. mdpi.com Ab initio MD (AIMD) simulations, which compute the forces from quantum mechanical calculations on-the-fly, can be particularly insightful. mdpi.comethz.ch Such simulations can reveal the structure of the hydration shell around this compound, identifying the number of closely interacting water molecules and the nature of the hydrogen bonding network. Furthermore, MD simulations can explore the conformational landscape of the molecule in solution, determining the relative stability of different conformers, which can be crucial for its reactivity and biological interactions. mdpi.com

Theoretical Elucidation of Reaction Mechanisms and Transition States

A central goal of computational chemistry is to elucidate the detailed pathways of chemical reactions. solubilityofthings.comsumitomo-chem.co.jp This involves identifying reactants, products, intermediates, and, most importantly, the high-energy transition states that connect them. solubilityofthings.com

The potential energy surface (PES) is a fundamental concept in chemistry, representing the energy of a molecule as a function of its geometric coordinates. muni.cznumberanalytics.com By mapping the PES, computational chemists can trace the lowest energy path a reaction is likely to follow, akin to a hiker finding a path through a mountain range by following valleys and crossing over mountain passes (transition states). muni.czru.nl

For this compound, a critical area of investigation is its decomposition pathways. An unstable N-hydroxycyanamide intermediate has been proposed to decompose into cyanide and nitroxyl (B88944) (HNO). europa.eu Theoretical calculations can map the PES for this decomposition. nih.govpsu.edu This process involves locating the structure of the transition state for the bond-breaking event and calculating the activation energy barrier. researchgate.net The height of this barrier determines the rate of the reaction. sumitomo-chem.co.jp Such studies provide invaluable mechanistic insights that are often inaccessible through experimental means alone.

Reactions are rarely carried out in the gas phase; the surrounding solvent can have a profound effect on reaction pathways and energetics. numberanalytics.com Computational solvation models are used to account for these effects. ohio-state.edu These models can be broadly categorized as implicit or explicit.

Implicit models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium. numberanalytics.comgaussian.comresearchgate.net This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. ohio-state.edu Explicit models involve including a number of individual solvent molecules in the calculation, which can capture specific interactions like hydrogen bonding but are much more computationally demanding.

For this compound, applying solvation models is critical for accurately predicting its reactivity in solution. The choice of solvent can significantly alter the stability of reactants, intermediates, and transition states. researchgate.netresearchgate.net For instance, the energy barrier for a particular reaction pathway might be lowered in a polar solvent compared to a nonpolar one, or the relative stability of different tautomers could be inverted. researchgate.netd-nb.info By calculating reaction profiles in different simulated solvents, researchers can predict how reaction mechanisms and rates will change under different experimental conditions. researchgate.neturegina.ca

Prediction of Spectroscopic Properties for Experimental Validation

Computational and theoretical chemistry provide powerful tools for predicting the spectroscopic properties of molecules, offering invaluable guidance for experimental studies. nih.gov By employing quantum chemical methods, researchers can calculate various spectroscopic constants and spectra ab initio (from first principles), which can then be used to help identify, characterize, and understand molecules like this compound. rsc.org This synergy between theory and experiment is crucial for validating computational models and for interpreting complex experimental data. nih.govnih.govnih.gov

The theoretical prediction of spectra is particularly vital for transient or difficult-to-synthesize species, where experimental data may be scarce or challenging to obtain. mdpi.com Computational methods such as Density Functional Theory (DFT) and high-level coupled-cluster approaches are widely used to predict vibrational, rotational, and electronic spectra. nih.govnumberanalytics.comuit.no The accuracy of these predictions is highly dependent on the chosen level of theory and basis set. numberanalytics.commdpi.com

Vibrational Spectroscopy (IR & Raman)

Theoretical calculations are extensively used to predict the vibrational frequencies of a molecule. numberanalytics.com These calculations typically involve determining the second derivatives of the energy with respect to the atomic coordinates, which yields the harmonic vibrational frequencies. numberanalytics.com These predicted frequencies and their corresponding intensities can be used to generate a theoretical infrared (IR) and Raman spectrum. rsc.org

However, harmonic calculations often overestimate experimental frequencies due to the neglect of anharmonicity and other effects. scirp.org To achieve better agreement with experimental results, calculated frequencies are often scaled using empirical scaling factors, or more sophisticated anharmonic calculations are performed. scirp.org These theoretical spectra serve as a fingerprint that aids in the identification of the molecule in laboratory experiments and helps in the assignment of individual vibrational modes. rsc.orgscirp.org

Below is an illustrative table of predicted harmonic vibrational frequencies for a potential isomer of this compound, calculated at a specific level of theory. Such data is essential for guiding experimental vibrational spectroscopy studies.

Table 1: Illustrative Predicted Vibrational Frequencies for trans-Hydroxycyanamide (Note: This data is hypothetical and for illustrative purposes only, demonstrating typical computational output.)

| Vibrational Mode | Frequency (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Description |

|---|---|---|---|

| ν₁ | 3550 | 150 | O-H Stretch |

| ν₂ | 2250 | 200 | C≡N Stretch |

| ν₃ | 1640 | 50 | H-O-N Bend |

| ν₄ | 1200 | 80 | N-C-N Bend |

| ν₅ | 1050 | 120 | C-O Stretch |

Rotational Spectroscopy

Computational chemistry is also instrumental in predicting rotational constants (A, B, and C) and dipole moments for molecules. nih.govmdpi.com These parameters are fundamental to rotational (microwave) spectroscopy, a high-resolution technique used to determine the precise geometric structure of molecules in the gas phase. nih.gov The predicted rotational constants can significantly narrow the search range for experimental detection, which is particularly useful in fields like astrochemistry for identifying molecules in the interstellar medium. nih.govharvard.edu The excellent agreement between theoretically predicted and experimentally measured rotational constants can provide unambiguous identification of a specific isomer or conformer. nih.govrsc.org

The table below presents hypothetical rotational constants and dipole moment components for this compound, which would be critical for guiding a microwave spectroscopy search.

Table 2: Illustrative Predicted Rotational Constants and Dipole Moment for trans-Hydroxycyanamide (Note: This data is hypothetical and for illustrative purposes only, demonstrating typical computational output.)

| Parameter | Predicted Value |

|---|---|

| Rotational Constant A | 25000 MHz |

| Rotational Constant B | 5500 MHz |

| Rotational Constant C | 4500 MHz |

| Dipole Moment (μₐ) | 2.5 D |

| Dipole Moment (μₑ) | 1.0 D |

Electronic Spectroscopy (UV-Vis)

The prediction of electronic spectra, such as UV-Visible absorption spectra, is another important application of computational chemistry. nih.gov Methods like Time-Dependent Density Functional Theory (TD-DFT) are commonly used to calculate the energies of electronic transitions from the ground state to various excited states. nih.gov These calculations provide the wavelengths of maximum absorption (λₘₐₓ) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information is vital for understanding the electronic structure and photochemistry of a molecule and for interpreting experimental UV-Vis spectra.

Spectroscopic Characterization and Advanced Analytical Techniques in Hydroxycyanamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. core.ac.uk Its application in hydroxycyanamide research is critical for everything from basic identification to complex mechanistic studies.

NMR spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques, is fundamental for the unambiguous structural assignment of this compound and its derivatives. core.ac.uk The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment, providing a molecular fingerprint.

For this compound (HO-NH-C≡N), ¹³C NMR is particularly informative for identifying the unique carbon atom of the cyanamide (B42294) group. In related organic cyanamide compounds, the signal for the carbon in the C≡N group has been observed at approximately 118.2 ppm. arxiv.org The ¹H NMR spectrum would be expected to show distinct signals for the protons in the hydroxyl (-OH) and amine (-NH) groups, though their chemical shifts can be variable and may be broadened by chemical exchange. The combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, allows for the complete assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule. core.ac.uk

Expected NMR Chemical Shifts for this compound Functional Groups

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹³C | Cyanamide (-C≡N) | ~118.2 arxiv.org | Based on data from related organic cyanamide compounds. arxiv.org |

| ¹H | Hydroxyl (-OH) | Variable | Position is concentration and solvent dependent; peak may be broad. |

| ¹H | Amine (-NH) | Variable | Position is concentration and solvent dependent; may exchange with -OH proton. |

Isotopic labeling is a powerful method used in conjunction with NMR to trace the course of atoms through chemical reactions. By strategically replacing an atom in a reactant with one of its heavier isotopes (e.g., ¹³C for carbon or ¹⁵N for nitrogen), researchers can follow the labeled atom into the various products and intermediates that are formed.

In the context of this compound research, synthesizing the molecule with ¹³C- or ¹⁵N-labeled cyanamide allows for the unambiguous identification of its metabolic or degradation byproducts. For instance, research on related materials has utilized enriched K¹³C¹⁵N to successfully perform NMR analysis and identify the cyanamide moiety. arxiv.org When labeled this compound is used in a reaction, any resulting products that incorporate the cyanamide carbon or nitrogen will exhibit significantly enhanced signals in the ¹³C or ¹⁵N NMR spectra, respectively. This technique is invaluable for differentiating byproducts derived from this compound from those originating from other reagents in the mixture and for elucidating complex reaction pathways.

Understanding the kinetics and mechanisms of reactions involving this compound requires the ability to observe the transformation as it occurs. Real-time NMR experiments, often conducted using specialized flow-NMR setups, enable the "on-the-fly" collection of NMR data during a chemical reaction. This approach allows for the tracking of reactant consumption, the formation of products, and, crucially, the detection of transient intermediates that may have very short lifetimes. By acquiring spectra at regular intervals, researchers can obtain important kinetic data and gain a deeper understanding of the reaction mechanism.

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for identifying unknown compounds, quantifying known substances, and elucidating molecular structures.

When coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), mass spectrometry becomes a highly potent tool for analyzing complex mixtures. These "hyphenated" techniques, LC-MS and GC-MS, are vital for studying reactions involving this compound.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is particularly well-suited for analyzing polar, non-volatile compounds in solution. Reaction mixtures containing this compound, its derivatives, or its metabolic products can be separated by the LC system before being introduced into the mass spectrometer for detection and identification. LC-MS/MS methods have been successfully developed for the quantitative determination of cyanamide in various samples, often involving a derivatization step to enhance detection. nih.gov This technique is also used to trap and identify reactive intermediates; for example, iminium ion intermediates formed during metabolism can be captured by cyanide to form stable adducts that are then characterized by LC-MS/MS. nih.govacs.orgrsc.orgmdpi.com

GC-MS (Gas Chromatography-Mass Spectrometry) is ideal for the analysis of volatile and thermally stable compounds. While this compound itself may not be suitable for direct GC-MS analysis, its more volatile derivatives or reaction products can be identified using this method. Stable isotope dilution GC-MS has been established as a method for the direct quantitative determination of cyanamide. researchgate.net Derivatization is often employed to make analytes more amenable to GC analysis, as has been demonstrated for the identification of cyanide in aqueous samples. rsc.orgmdpi.com

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. Since different functional groups have characteristic vibrational frequencies, these techniques are excellent for identifying the types of chemical bonds present in a molecule and for monitoring changes during a chemical reaction.

For this compound, the most distinct feature is the cyanamide group (–C≡N). The carbon-nitrogen triple bond stretch gives rise to a strong and sharp absorption band in a relatively uncongested region of the IR and Raman spectra. Research on related cyanamide-containing compounds has identified this C≡N stretching vibration at approximately 2177 cm⁻¹. arxiv.org Other studies place the cyanamide transition in the 2117–2243 cm⁻¹ range. nih.gov The hydroxyl group (–OH) would produce a characteristic broad absorption band in the IR spectrum, typically around 3400 cm⁻¹. rjb.ro

By monitoring the intensity of these characteristic bands, researchers can track the progress of a reaction. For example, the disappearance of the C≡N band at ~2177 cm⁻¹ could indicate that the this compound has been consumed or transformed into a different species, such as urea, through hydrolysis. arxiv.org

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| -OH (Hydroxyl) | O-H Stretch | ~3400 (broad) rjb.ro | IR |

| -C≡N (Cyanamide) | C≡N Stretch | 2177 - 2243 arxiv.orgnih.gov | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic Measurements and Compound Detection

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile and widely used technique for both the detection of compounds and the study of reaction kinetics. thermofisher.com This method is predicated on the principle that molecules absorb light at specific wavelengths in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. researchgate.net The absorbance of a sample is directly proportional to the concentration of the absorbing species, a relationship described by the Beer-Lambert law. thermofisher.com

In the context of this compound research, UV-Vis spectroscopy serves as a powerful tool for monitoring the progress of reactions in real-time. By tracking the change in absorbance at a wavelength characteristic of a reactant or product, the rate of reaction can be determined. youtube.com For instance, if this compound is a reactant that is consumed during a reaction, its concentration will decrease over time, leading to a corresponding decrease in absorbance at its maximum absorption wavelength (λmax). youtube.com

Kinetic analysis using UV-Vis spectroscopy allows for the determination of reaction rate constants, which quantify the speed of a chemical reaction. thermofisher.com This information is crucial for understanding reaction mechanisms and optimizing reaction conditions. thermofisher.com The technique is particularly valuable for studying reactions that involve a color change, as is often the case in the formation or consumption of chromophoric species. youtube.com

The choice of solvent is a critical consideration in UV-Vis spectroscopy, as the solvent itself can absorb in the UV region. Solvents like water, ethanol (B145695), methanol, and n-hexane are commonly used because they are transparent in the regions of interest for many organic compounds. researchgate.net

Table 1: Illustrative UV-Vis Spectroscopic Data for Kinetic Analysis

| Time (s) | Absorbance at λmax | Concentration (M) |

| 0 | 1.000 | 1.0 x 10⁻⁴ |

| 60 | 0.850 | 8.5 x 10⁻⁵ |

| 120 | 0.723 | 7.2 x 10⁻⁵ |

| 180 | 0.614 | 6.1 x 10⁻⁵ |

| 240 | 0.522 | 5.2 x 10⁻⁵ |

| 300 | 0.444 | 4.4 x 10⁻⁵ |

This is a hypothetical data set to illustrate the principle of using UV-Vis spectroscopy for kinetic measurements.

Chromatographic Separations (HPLC, GC) for Purity Assessment and Mixture Analysis

Chromatography is a fundamental separation technique that is essential for assessing the purity of this compound and for analyzing complex mixtures containing this compound. nih.gov The two most prominent chromatographic methods employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). birchbiotech.commdpi.com

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for separating, identifying, and quantifying components in a mixture. mdpi.com In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the components between the two phases. nih.gov

For the analysis of this compound, a common approach involves using a normal-phase column, such as Primesep S, with a mobile phase consisting of water and acetonitrile. sielc.com Detection is often achieved using a UV detector at a specific wavelength, for example, 200 nm. sielc.com HPLC methods can be developed and validated to ensure high precision and accuracy, with specifications for drug substances often falling within the 98-102% or 99-101% purity range. chromforum.org

Gas Chromatography (GC) is another powerful separation technique, but it is primarily suited for volatile and thermally stable compounds. birchbiotech.com In GC, the mobile phase is an inert gas (the carrier gas), and the stationary phase is a high-boiling-point liquid coated on a solid support within a column. nih.gov The separation occurs as the volatile components of the sample are carried through the column by the gas and interact with the stationary phase at different rates. birchbiotech.com

When analyzing compounds that are not sufficiently volatile or are thermally labile, derivatization techniques may be employed to convert them into more suitable forms for GC analysis. ijpsr.com Purity is determined by analyzing the resulting chromatogram, where the area of the peak corresponding to the target compound is compared to the total area of all peaks. birchbiotech.com

Table 2: Typical Parameters for Chromatographic Analysis of Cyanamide-Related Compounds

| Parameter | HPLC | GC |

| Stationary Phase | Primesep S (Normal-Phase) sielc.com | High-boiling-point liquid on a solid support nih.gov |

| Mobile Phase | Water and Acetonitrile sielc.com | Inert gas (e.g., He, N₂) nih.gov |

| Detector | UV Detector (e.g., at 200 nm) sielc.com | Various (e.g., Flame Ionization Detector, Mass Spectrometer) |

| Primary Application | Purity assessment of non-volatile compounds | Analysis of volatile and thermally stable compounds birchbiotech.com |

Emerging Analytical Techniques and Hyphenated Systems for Comprehensive Characterization

To achieve a more comprehensive understanding of complex samples containing this compound, researchers are increasingly turning to emerging analytical techniques and hyphenated systems. longdom.org Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopic methods, providing a wealth of information from a single analysis. ijpsr.comijfmr.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a prominent example of a hyphenated technique. It couples the separation capabilities of HPLC with the sensitive and selective detection of a mass spectrometer. nih.gov This combination allows for the determination of the molecular weight and structural information of the separated components, which is invaluable for identifying unknown impurities or metabolites. ijpsr.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique that links a gas chromatograph to a mass spectrometer. ijpsr.com It is particularly useful for the analysis of volatile and semi-volatile compounds, providing both separation and structural elucidation.

Other hyphenated systems, such as LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) and LC-IR (Liquid Chromatography-Infrared Spectroscopy) , are also being developed and applied. ijfmr.comnih.gov These techniques provide even more detailed structural information about the separated compounds. nih.gov

The development of advanced analytical platforms, often driven by a quality by design (AQbD) approach, is leading to more robust and reliable methods for the characterization of chemical compounds. researchgate.net These emerging techniques and hyphenated systems are crucial for ensuring the quality, safety, and efficacy of pharmaceuticals and other chemical products. researchgate.net

Table 3: Overview of Hyphenated Analytical Techniques

| Technique | Separation Method | Detection Method | Key Information Provided |

| LC-MS | High-Performance Liquid Chromatography (HPLC) nih.gov | Mass Spectrometry (MS) nih.gov | Molecular weight, structural fragments ijpsr.com |

| GC-MS | Gas Chromatography (GC) ijpsr.com | Mass Spectrometry (MS) ijpsr.com | Molecular weight, fragmentation patterns of volatile compounds ijpsr.com |

| LC-NMR | High-Performance Liquid Chromatography (HPLC) ijfmr.com | Nuclear Magnetic Resonance (NMR) ijfmr.com | Detailed structural information |

| LC-IR | High-Performance Liquid Chromatography (HPLC) nih.gov | Infrared Spectroscopy (IR) nih.gov | Functional group identification |

Applications of Hydroxycyanamide Derivatives in Chemical Synthesis and As Chemical Probes

Development of Hydroxycyanamide-Derived Nitroxyl (B88944) (HNO) Donors

The development of reliable nitroxyl (HNO) donors is crucial for studying its distinct biological and pharmacological effects, which differ significantly from its redox cousin, nitric oxide (NO). nih.govconicet.gov.ar N-hydroxycyanamide represents a fundamental structure for a class of HNO donors. nih.govresearchgate.net The core strategy for HNO generation from these precursors involves the decomposition of a hydroxylamine (B1172632) derivative that has a suitable leaving group attached to the nitrogen atom. nih.govresearchgate.net

In the case of N-hydroxycyanamide, it is formed as an unstable intermediate through the catalase-mediated oxidation of cyanamide (B42294). nih.govnih.gov This intermediate, N-hydroxycyanamide, readily decomposes to release HNO and hydrogen cyanide (HCN). nih.govresearchgate.net This decomposition pathway classifies it as a hydroxylamine derivative with a good leaving group (cyanide), which facilitates the release of HNO. nih.govresearchgate.net While the inherent formation of cyanide has limited the therapeutic development of simple this compound donors, the underlying chemical principle has guided the design of more complex and controllable derivatives. nih.govresearchgate.net For instance, N,O-dibenzoyl-N-hydroxycyanamide has been synthesized, which is anticipated to release HNO following ester hydrolysis, though its specific release properties have not been fully detailed. nih.govresearchgate.net

Further investigations into the bioactivation of cyanamide have revealed a more complex mechanism where the N-hydroxycyanamide intermediate can be further oxidized to nitrosyl cyanide (ONCN). nih.govresearchgate.net This species can then hydrolyze to produce HNO and a carbamic acid, which subsequently breaks down into carbon dioxide and ammonia. nih.govresearchgate.net However, a competing pathway exists where water can directly add to the nitroso group, yielding nitrite (B80452) and cyanide without forming HNO. nih.govresearchgate.net

Control over HNO Release Kinetics and Yield

Effective application of HNO donors in research and potentially in medicine requires precise control over the timing and amount of HNO released. The kinetics of HNO release from its precursors are critical and can be modulated through synthetic modifications of the donor molecule. For many classes of HNO donors, such as derivatives of Piloty's acid, the rate of decomposition and subsequent HNO release is highly dependent on pH. caymanchem.com For example, the half-life of Piloty's acid dramatically decreases as the pH increases, from 5,500 minutes at pH 7 to just 33 minutes at pH 10. caymanchem.com

This principle of controlled release is being applied to new generations of donors. Researchers are developing modular scaffolds and triggerable systems, such as esterase-activated donors, that allow for tunable HNO release. rsc.org Some systems have been engineered to have half-lives that span several orders of magnitude, from minutes to days, under physiological conditions. researchgate.net This control is achieved by modifying the chemical structure of the precursor to influence its stability and decomposition pathway. researchgate.net For example, in some ionic liquid-based NONOates, the release kinetics can be finely tuned by altering the strength of intramolecular hydrogen bonds within the donor molecule. nih.gov

Design of Precursors with Tunable Half-Lives for Specific Applications

The ability to design HNO donors with specific, predictable half-lives is essential for tailoring them to different biological or synthetic applications. A short half-life may be desirable for acute applications, while a longer, sustained release might be necessary for other studies. Scientists have successfully synthesized and evaluated a wide range of N,O-bis-acylated hydroxylamine derivatives and related N-hydroxy-N-acylsulfonamides to create a new series of efficient HNO precursors with tunable half-lives. researchgate.net

This has led to the development of donors with half-lives ranging from minutes to days. researchgate.net For example, certain fluorescent turn-off HNO donors, like N-hydroxydansylamide, have been designed to release HNO with a specific half-life (e.g., 19.86 minutes) under physiological conditions, allowing for real-time monitoring of its release. researchgate.net Similarly, ionic liquid-based HNO donors have been created with highly adjustable release half-lives, spanning from 4.2 to 1061 minutes, by modifying their geometric construction. nih.gov This level of control allows for the development of tools suitable for studying the cross-talk between short-lived gaseous signaling molecules or for applications in inhibiting tumor progression where specific concentrations of reactive nitrogen species are required. rsc.orgnih.gov

Table 1: Examples of HNO Donors with Tunable Half-Lives

Donor Class/Compound Release Trigger/Condition Reported Half-Life (t½) Reference Piloty's Acid pH 8.0 561 minutes arborpharmchem.com Piloty's Acid pH 9.0 90 minutes arborpharmchem.com Piloty's Acid pH 10.0 33 minutes arborpharmchem.com N-hydroxydansylamide Physiological conditions 19.86 minutes nih.gov Ionic Liquid-Based Donors Configurable (Intramolecular H-bond strength) 4.2 to 1061 minutes researchgate.net HAPY compounds Physiological conditions Minutes to days nih.gov

Utilization of this compound in Organic Synthesis as a Reactive Intermediate

A reactive intermediate is a short-lived, high-energy, and highly reactive molecule that is generated during a chemical reaction but is not present in the final products. arborpharmchem.com These transient species are pivotal in determining the pathway of a reaction. This compound itself is a fleeting intermediate in the biological activation of cyanamide. nih.gov In organic synthesis, the deliberate generation of such intermediates allows chemists to construct complex molecules through specific reaction pathways. arborpharmchem.comsinica.edu.tw

While much of the focus on this compound has been on its role as an HNO precursor, its structure suggests potential for other synthetic applications. The general principles of using reactive intermediates involve their participation in steps like bond formation or rearrangement before being converted into a more stable product. sinica.edu.tw

Participation in Novel Bond-Forming Reactions

The formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds is fundamental to organic synthesis. tcichemicals.comalevelchemistry.co.uk Reactive intermediates are often at the heart of these transformations. sinica.edu.tw For example, the Ritter Reaction involves the attack of a nitrile on a carbocation intermediate to form a new C-N bond, ultimately yielding an amide. nptel.ac.in

While specific, non-HNO-related examples of this compound participating as a key intermediate in novel bond-forming reactions are not extensively documented in the reviewed literature, its structural features are relevant. The chemistry of related compounds provides a basis for potential applications. For instance, isocyanide insertion reactions into metal-hydride or metal-carbon bonds are known to form new bonds, and these reactions proceed through highly reactive intermediates coordinated to metal centers. wikipedia.org Given its nitrile group, this compound could potentially engage in similar transformations under appropriate catalytic conditions, although this remains an area for future exploration.

Role in Stereoselective Synthesis Methodologies

Stereoselective synthesis is the method of preferentially forming one stereoisomer of a product over others. uwindsor.cayoutube.com This control over the three-dimensional arrangement of atoms is critical in fields like medicinal chemistry, where different stereoisomers can have vastly different biological activities. Achieving stereoselectivity often involves the use of chiral catalysts, reagents, or auxiliaries that influence the transition state of a reaction. uwindsor.carsc.orgnih.govfrontiersin.org

The role of this compound or its derivatives specifically in stereoselective synthesis methodologies is not well-established in current research. However, the principles of asymmetric synthesis could be applied to reactions involving this scaffold. For example, if a this compound derivative were used as a substrate in a reaction that creates a new chiral center, a chiral catalyst could potentially direct the reaction to favor one enantiomer or diastereomer. Methodologies such as photobiocatalysis are being developed for the stereoselective, intermolecular coupling of radical intermediates to form complex amino acids. nih.gov This highlights the potential for controlling the stereochemistry of reactions involving reactive intermediates, a strategy that could conceivably be extended to this compound chemistry in the future.

This compound Derivatives as Tools for Chemical Biology Studies

Chemical biology utilizes precisely designed molecules, often called chemical probes, to study and manipulate biological systems at a molecular level. mskcc.orgnih.govchemicalprobes.org These tools can include inhibitors, fluorescently labeled molecules for imaging, or molecules that release bioactive species in a controlled manner. mskcc.orgnih.gov

Derivatives of this compound are being developed as valuable chemical probes, primarily due to their capacity to function as tunable HNO donors. rsc.orgwindows.net The ability to generate HNO at a specific time and place allows researchers to investigate its signaling pathways and interactions with biological targets like thiols and heme proteins. conicet.gov.araut.ac.nz For example, photoactivatable HNO donors, sometimes called "caged" donors, are powerful tools. aut.ac.nz These molecules are inactive until irradiated with light of a specific wavelength, which triggers the release of HNO, providing a high degree of temporal and spatial control for biological experiments. aut.ac.nz

Probes for Studying Nitroxyl Chemistry in Complex Systems

The transient and highly reactive nature of nitroxyl makes its direct detection and quantification challenging. researchgate.net Chemical probes, particularly those that signal their interaction with HNO through fluorescence or other spectroscopic changes, are indispensable tools for tracking this molecule in biological environments. rsc.orgdoi.org While this compound derivatives are not typically the probes themselves, they serve a crucial role as reliable HNO donors for the development, calibration, and validation of these probes. researchgate.net

The bioactivation of a precursor molecule like cyanamide into N-hydroxycyanamide provides a method for generating HNO endogenously within a system. nih.govgrantome.com This enzymatic conversion allows researchers to mimic the biological production of HNO, creating a more relevant environment to test the efficacy of a chemical probe. researchgate.netgrantome.com For instance, a newly synthesized fluorescent probe designed to detect HNO can be tested in a cellular system where N-hydroxycyanamide is generated in situ. This validates the probe's sensitivity, selectivity, and response time under physiologically relevant conditions. doi.orgresearchgate.net

The process involves introducing a precursor compound that is enzymatically converted to N-hydroxycyanamide, which then decomposes to release HNO. nih.govresearchgate.net The response of the chemical probe is monitored to confirm its ability to detect the released HNO. This approach is superior to simply adding an exogenous HNO donor like Angeli's salt, as it allows for the study of HNO chemistry in the specific subcellular locations where the activating enzymes are present. nih.govresearchgate.net

Table 1: this compound Derivatives as Tools in Nitroxyl Probe Development

| Precursor/Derivative | Key Intermediate | Role in Probe Studies | Research Findings |

|---|---|---|---|

| Cyanamide | N-Hydroxycyanamide | Serves as a biological source of HNO to validate the performance of fluorescent and photoacoustic probes in vitro and in vivo. rsc.orgnih.gov | Allows for testing probe sensitivity and selectivity for HNO against other reactive nitrogen and oxygen species in a complex biological matrix. doi.orgnih.gov |

Use in Investigating Enzymatic Pathways and Modifications

This compound serves as a key intermediate in the investigation of specific enzymatic pathways and their subsequent effects on other proteins. The study of the alcohol-deterrent drug cyanamide provides a clear example of this application. grantome.com

Research has shown that cyanamide itself is not the direct inhibitor of aldehyde dehydrogenase (ALDH), the key enzyme in ethanol (B145695) metabolism. Instead, it requires bioactivation by other enzymes. nih.govgrantome.com Extensive studies revealed that the enzyme catalase, in the presence of a hydrogen peroxide-generating system, mediates the N-hydroxylation of cyanamide to form the unstable intermediate, N-hydroxycyanamide. nih.govresearchgate.net This intermediate then spontaneously decomposes, releasing equimolar amounts of nitroxyl (HNO) and cyanide. nih.gov

This discovery was crucial for several reasons:

Elucidation of a Bioactivation Pathway: It detailed the multi-step enzymatic pathway required to convert a pro-drug (cyanamide) into its active components. grantome.com

Identification of the Active Molecule: It identified HNO as the potent inhibitor of ALDH. The highly electrophilic HNO reacts readily with nucleophilic thiol residues in the active site of ALDH, leading to its inhibition. nih.govnih.gov

A Tool for Studying Enzyme Modification: The cyanamide-catalase system became a valuable tool for studying the chemical modification of enzymes by HNO. Researchers can use this system to generate HNO in situ and investigate its effects on the structure and function of target proteins, particularly those with critical cysteine residues. nih.govnsf.gov

Further investigations into this pathway revealed additional complexities, including the further oxidation of the N-hydroxycyanamide intermediate to nitrosyl cyanide, which can also hydrolyze to produce HNO. nih.gov These detailed mechanistic studies, made possible by focusing on the this compound intermediate, provide a foundational understanding of how endogenous enzymatic processes can generate reactive signaling molecules that modify protein function. grantome.comnih.gov

Table 2: Investigating Enzymatic Pathways with this compound

| Activating Enzyme | Substrate | Key Intermediate | Active Product | Target Enzyme Modified |

|---|---|---|---|---|

| Catalase | Cyanamide | N-Hydroxycyanamide | Nitroxyl (HNO) | Aldehyde Dehydrogenase (ALDH) |

Frontiers and Future Directions in Hydroxycyanamide Research

Development of Novel Synthetic Routes to Hydroxycyanamide and its Analogs

The transient nature of this compound presents significant challenges to its synthesis and isolation. nih.govresearchgate.net Historically, its generation has been primarily observed as an unstable intermediate, for instance, through the catalase-mediated oxidation of cyanamide (B42294). nih.govresearchgate.net This process involves the N-hydroxylation of cyanamide, which then decomposes to produce nitroxyl (B88944) (HNO) and cyanide (CN⁻). nih.govresearchgate.net The inherent instability of this compound has spurred efforts to develop novel synthetic strategies that could provide more stable analogs or controlled release systems.

One promising avenue is the synthesis of N,O-dibenzoyl-N-hydroxycyanamide, created by treating N,O-dibenzoyl hydroxylamine (B1172632) with cyanogen (B1215507) bromide. nih.gov While this derivative is expected to release HNO upon ester hydrolysis, its specific release properties have not yet been fully detailed. nih.gov The development of such analogs is crucial for exploring the therapeutic potential of HNO-releasing compounds while mitigating the toxicity associated with cyanide formation. nih.gov

Researchers are also exploring innovative methods for synthesizing key precursors. A notable 2024 development demonstrated a plasma-electrochemical cascade pathway (PECP) for producing hydroxylamine, a critical building block, from ambient air and water. vulcanchem.com This sustainable method achieves high efficiency and yield, offering a greener alternative to traditional ammonia-dependent processes. vulcanchem.com Such advancements in precursor synthesis could indirectly facilitate new routes to this compound and its derivatives.

The table below summarizes key synthetic approaches and precursors relevant to this compound research.

| Method | Precursors | Product/Intermediate | Key Features | Reference |

| Catalase-mediated oxidation | Cyanamide, Hydrogen Peroxide | N-hydroxycyanamide | Enzymatic synthesis, forms unstable intermediate. | nih.govresearchgate.net |

| Chemical Synthesis | N,O-dibenzoyl hydroxylamine, Cyanogen bromide | N,O-dibenzoyl-N-hydroxycyanamide | Potentially more stable analog for controlled HNO release. | nih.gov |

| Plasma-Electrochemical Cascade Pathway | Air, Water | Hydroxylamine | Sustainable and efficient synthesis of a key precursor. | vulcanchem.com |

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry is becoming an indispensable tool for unraveling the complex reaction mechanisms involving this compound. nih.govhb.se Density Functional Theory (DFT) has been particularly instrumental in studying the electronic structure and reaction pathways of related compounds. researchgate.netmdpi.com For instance, DFT studies have been employed to understand the formation of dicyandiamide (B1669379) from cyanamide, providing insights into reaction kinetics and the influence of the microenvironment on reaction pathways. mdpi.com These computational approaches allow for the investigation of transient species and transition states that are difficult to observe experimentally. diva-portal.orgsmu.edu

Computational models have also been used to explore the properties of hydroxyurea, a compound structurally related to this compound, predicting its physicochemical properties like density and pKa. vulcanchem.com Furthermore, computational studies have been crucial in designing new complexes for the detection of HNO, the decomposition product of this compound. researchgate.net These studies not only reproduce experimental data but also reveal novel mechanistic pathways and the role of coordination atoms in enhancing reactivity. researchgate.net

Integration of Machine Learning and Artificial Intelligence in Reaction Prediction

The following table outlines the roles of different computational approaches in this compound research.

| Computational Method | Application Area | Key Insights | Reference |

| Density Functional Theory (DFT) | Mechanistic Studies | Elucidation of reaction pathways, transition state analysis, understanding electronic structure. | researchgate.netmdpi.com |

| Machine Learning (ML) / Artificial Intelligence (AI) | Reaction Prediction & Drug Design | Prediction of novel reactions, optimization of synthesis, design of new analogs. | mi-6.co.jpijnc.ireurekalert.org |

| Quantum Mechanical Computations | Spectroscopic Characterization | Correlation of theoretical calculations with experimental spectroscopic data. | nih.gov |

Quantum Computing Applications in Complex Systems

Quantum computing holds immense potential for simulating complex molecular systems with an accuracy unattainable by classical computers. norislab.comintrotoquantum.org For molecules like this compound, where electronic structure and reactivity are nuanced, quantum algorithms such as the variational quantum eigensolver (VQE) could provide highly accurate calculations of ground state energies and molecular properties. norislab.comresearchgate.net Although still in its early stages, quantum simulation could offer unprecedented insights into the decomposition mechanisms of this compound and its interactions with biological targets. researchgate.net

Quantum computing can inherently model the quantum mechanical principles that govern molecular interactions, providing a powerful tool for understanding chemical reactivity. norislab.com The application of quantum computing to material science and drug discovery is an active area of research, with the potential to significantly accelerate the design of new catalysts and therapeutic agents. introtoquantum.orgresearchgate.net

Exploration of New Chemical Transformations Involving this compound

Research into the chemical reactivity of this compound is expanding beyond its role as an HNO donor. The presence of both a hydroxylamine and a cyanamide group suggests a rich and versatile chemistry. google.com The molecule can participate in a variety of transformations, including hydrolysis, oxidation, and substitution reactions.

The decomposition of this compound to HNO and cyanide is a key transformation with significant biological implications. nih.govnih.gov However, alternative reaction pathways may also exist. For example, further oxidation of the N-hydroxycyanamide intermediate can lead to the formation of nitrosyl cyanide (ONCN), which can then react with water to produce different sets of products. nih.gov

The exploration of new reactions is not limited to this compound itself but extends to its analogs and related compounds. For instance, the development of N,O-dibenzoyl-N-hydroxycyanamide opens up possibilities for studying ester hydrolysis as a controlled release mechanism for HNO. nih.gov Understanding these novel transformations is essential for harnessing the full chemical potential of the this compound scaffold.

Innovations in Analytical Techniques for In Situ and Real-Time Analysis of this compound

The transient nature of this compound necessitates advanced analytical techniques for its detection and characterization. researchgate.net Innovations in real-time and in situ analysis are crucial for studying its formation and decomposition. solubilityofthings.comnumberanalytics.commdpi.com Techniques such as high-performance liquid chromatography (HPLC) have been developed for the quantitative analysis of cyanamide and its byproducts like dicyandiamide and urea. google.comsielc.com These methods can be adapted and refined for the detection of this compound, potentially using derivatization to create more stable and detectable compounds. google.com

Spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), are powerful tools for structural elucidation and purity assessment. vulcanchem.com The coupling of chromatographic separation with mass spectrometry (e.g., LC-MS) provides high sensitivity and specificity for analyzing complex mixtures. solubilityofthings.comamericanpharmaceuticalreview.comijpsjournal.com For real-time monitoring of reactions, techniques like Raman and FTIR spectroscopy are being increasingly utilized. mdpi.com

The table below highlights some of the innovative analytical techniques applicable to this compound research.

| Analytical Technique | Application | Advantages | Reference |

| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of cyanamide and related compounds. | High resolution and sensitivity. | google.comsielc.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and quantification in complex mixtures. | High sensitivity and specificity. | solubilityofthings.comamericanpharmaceuticalreview.comijpsjournal.com |

| Real-Time Spectroscopy (Raman, FTIR) | In situ monitoring of reaction kinetics. | Provides real-time data on molecular transformations. | mdpi.com |

| 13C NMR Spectroscopy | Mechanistic studies. | Used to identify byproducts like cyanide in catalase-mediated oxidation. | nih.govresearchgate.net |

Interdisciplinary Approaches to this compound Chemistry and its Broader Implications in Chemical Science

The study of this compound is inherently interdisciplinary, bridging organic synthesis, computational chemistry, analytical chemistry, and chemical biology. researchgate.net Its connection to the biologically significant molecule HNO places it at the intersection of chemistry and pharmacology. nih.govnih.govnih.gov Understanding the chemistry of this compound and its analogs is critical for the development of new therapeutic agents that can leverage the unique properties of HNO. aut.ac.nz

The challenges associated with studying a reactive and unstable molecule like this compound drive innovation across different fields. For example, the need for controlled synthesis pushes the boundaries of synthetic organic chemistry, while the difficulty in its detection stimulates the development of more sensitive analytical techniques. iiserpune.ac.inresearchgate.net Furthermore, the insights gained from computational modeling of this compound can be applied to a broader range of complex chemical systems. mdpi.comnih.gov

The broader implications for chemical science include a deeper understanding of nitrogen oxide chemistry, the development of novel prodrug strategies, and the advancement of computational and analytical tools for studying reactive intermediates. nih.gov The ongoing research into this compound and its derivatives promises to yield not only new molecules with potential applications but also fundamental knowledge that will enrich the field of chemistry as a whole.

Q & A

Q. What are the established laboratory protocols for synthesizing Hydroxycyanamide, and how are yields optimized?